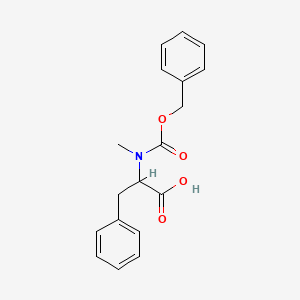

Cbz-N-methyl-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-07-2 | |

| Record name | NSC135129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Cbz-N-methyl-DL-phenylalanine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Cbz-N-methyl-DL-phenylalanine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a cornerstone building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, and the strategic advantages conferred by its unique structure in the realm of medicinal chemistry.

Strategic Importance in Peptide and Peptidomimetic Design

This compound is a derivative of the essential amino acid phenylalanine, distinguished by two critical modifications: the N-methylation of the alpha-amino group and the protection of this group with a carbobenzyloxy (Cbz) moiety. The "DL" designation signifies that the compound is a racemic mixture, containing both D and L enantiomers.[1] This can be advantageous in initial screening applications where specific stereochemistry has not yet been determined to be critical.[1]

The strategic value of this compound stems from the profound impact of N-methylation on peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen imparts several desirable pharmacological properties:

-

Enhanced Proteolytic Stability: A primary hurdle for peptide drugs is their rapid degradation by proteases in the body. The N-methyl group provides steric hindrance, effectively shielding the amide bond from enzymatic cleavage.[1] This modification can dramatically increase the in vivo half-life of a peptide, allowing for a more sustained therapeutic effect.[1]

-

Improved Membrane Permeability: N-methylation increases the lipophilicity of a peptide.[1] This reduces the desolvation penalty associated with crossing lipid bilayers, thereby enhancing membrane permeability and potentially improving oral bioavailability—a major goal in drug development.[1][2]

-

Conformational Rigidity and Receptor Selectivity: The rotation around the N-Cα bond is restricted by the methyl group, which limits the conformational freedom of the peptide backbone.[1] This pre-organization can lock the peptide into a bioactive conformation, leading to a more precise fit with its target receptor. The result is often enhanced potency and improved selectivity, minimizing off-target effects.[1]

The carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was a revolutionary tool that enabled controlled, stepwise peptide synthesis for the first time.[3] It remains a widely used amino-protecting group due to its stability under various reaction conditions and its straightforward removal via catalytic hydrogenation.[3][][5][6]

Synthesis and Purification: A Validating Workflow

The synthesis of this compound involves two key transformations: N-methylation and Cbz protection.[1] While the order can be varied, a common and efficient approach involves the direct methylation of the readily available Cbz-DL-phenylalanine.

Experimental Protocol: Synthesis via Direct Methylation

This protocol is adapted from established methodologies for N-methylation of Cbz-protected amino acids.[7] The causality behind each step is explained to ensure a self-validating and reproducible process.

Step 1: Preparation of the Substrate Solution

-

Action: Dissolve Cbz-DL-phenylalanine (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is an excellent polar aprotic solvent that readily dissolves the starting material and the reagents, facilitating a homogenous reaction environment. Anhydrous conditions are critical to prevent quenching of the strong base used in the next step.

Step 2: Deprotonation

-

Action: Cool the solution to 0°C in an ice bath and add Sodium Hydride (NaH, ~2.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.

-

Causality: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the amide nitrogen of the Cbz group. This generates a highly nucleophilic sodium amide salt, which is poised to react with the methylating agent. Performing this step at 0°C controls the exothermic reaction and minimizes potential side reactions.

Step 3: Methylation

-

Action: While maintaining the temperature at 0°C, add Methyl Iodide (MeI, ~2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: Methyl iodide is an excellent electrophile for SN2 reactions. The deprotonated nitrogen anion attacks the methyl group, displacing the iodide and forming the desired N-methyl bond. Adding the MeI slowly at low temperature prevents an uncontrolled exothermic reaction.

Step 4: Quenching and Work-up

-

Action: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to destroy any unreacted NaH. Dilute the mixture with ethyl acetate and wash sequentially with 5% HCl, water, and brine.

-

Causality: Quenching neutralizes the highly reactive NaH. The aqueous work-up serves to remove DMF and inorganic salts. The acidic wash removes any potential basic impurities, while the brine wash helps to break any emulsions and begin the drying process.

Step 5: Isolation and Purification

-

Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

-

Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Concentration removes the volatile solvent to yield the crude product. Flash chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting material and byproducts based on polarity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are key identifiers for this compound.

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₉NO₄ | [8][9] |

| Molecular Weight | 313.35 g/mol | [8][9] |

| Appearance | White to off-white powder or crystalline solid | [8][9] |

| Melting Point | 67.0 - 71.0 °C (for L-enantiomer) | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

| Sparingly soluble in water | [9] | |

| Predicted pKa | 3.88 ± 0.10 | [8] |

| Storage | Sealed in a dry environment at 2-8°C | [8] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structural elucidation in solution.[1]

-

¹H NMR: The spectrum will show distinct signals corresponding to the different types of protons. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the phenyl and benzyl protons, a singlet for the N-methyl protons (~2.8-3.0 ppm), and signals for the phenylalanine backbone protons (α-CH and β-CH₂).[1]

-

¹³C NMR: This technique provides information on the carbon framework of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the phenylalanine backbone and methyl group.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the mass of 313.35 Da.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key characteristic absorption bands would include a strong C=O stretch for the carboxylic acid and carbamate groups (~1700-1750 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2800-3100 cm⁻¹), and an O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹, broad).

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents.[8][10]

-

Handling: Avoid direct contact with skin and eyes.[9] In case of accidental contact, rinse thoroughly with water.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Cbz-N-methyl-L-phenylalanine price,buy Cbz-N-methyl-L-phenylalanine - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cbz-N-methyl-DL-phenylalanine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cbz-N-methyl-DL-phenylalanine, a crucial N-protected, N-methylated amino acid derivative. N-methylated amino acids are of significant interest in peptide chemistry and drug development as they can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides.[1] This document details a reliable synthetic protocol, purification procedures, and a full suite of characterization techniques to validate the product's identity and purity. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Introduction: The Significance of N-Methylation

The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful tool for modifying the pharmacological properties of therapeutic peptides. The methyl group on the amide nitrogen removes the hydrogen bond donor capability, which can disrupt secondary structures like α-helices and β-sheets.[1] This conformational constraint can lead to peptides with increased resistance to enzymatic degradation and enhanced bioavailability. This compound serves as a key building block in the synthesis of these modified peptides, with the carbobenzyloxy (Cbz) group providing robust protection of the amino functionality that is stable under various reaction conditions but readily removable via hydrogenolysis.[][3]

This guide presents a field-proven method for the N-methylation of Cbz-DL-phenylalanine using sodium hydride and methyl iodide, a widely applied and effective technique.[1][4][5]

Synthesis of this compound

Principle and Mechanism

The synthesis involves the direct N-methylation of the starting material, Cbz-DL-phenylalanine. The reaction proceeds via a two-step mechanism:

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, abstracts the acidic proton from the nitrogen of the Cbz-protected amine. This generates a sodium amide anion.

-

Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in a classic SN2 reaction. This forms the N-methyl bond and releases iodide as a leaving group.

The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile, thus facilitating the reaction.[6]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles (equiv.) | Supplier |

| Cbz-DL-phenylalanine | C₁₇H₁₇NO₄ | 299.32 | 5.00 g | 16.7 mmol (1.0) | Sigma-Aldrich |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.00 g | 25.0 mmol (1.5) | Sigma-Aldrich |

| Methyl Iodide | CH₃I | 141.94 | 2.1 mL | 33.4 mmol (2.0) | Acros Organics |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | VWR |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | J.T. Baker |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | EMD |

| Brine | NaCl (aq) | 58.44 | ~50 mL | - | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Sigma-Aldrich |

Scientist's Note (Safety First): Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methyl iodide is a toxic and volatile substance and should be handled in a well-ventilated fume hood.

Step-by-Step Procedure:

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Cbz-DL-phenylalanine (5.00 g, 16.7 mmol) is added to the flask, followed by anhydrous DMF (50 mL). The mixture is stirred until the solid dissolves completely.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.00 g of 60% dispersion, 25.0 mmol) is added portion-wise over 15 minutes. Causality Insight: Slow addition is critical to control the evolution of hydrogen gas as the NaH reacts with trace moisture and the substrate. The mixture is stirred at 0 °C for an additional 30 minutes.

-

Methylation: Methyl iodide (2.1 mL, 33.4 mmol) is added dropwise via syringe over 10 minutes.[6] After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product should have a higher Rf value than the starting material.

-

Quenching: Once the reaction is complete, the flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (aq) until the pH is ~2-3. Pro-Tip: This step neutralizes the excess NaH and protonates the carboxylate, making the product extractable into an organic solvent.

-

Work-up & Isolation: The mixture is transferred to a separatory funnel and diluted with diethyl ether (100 mL) and water (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Purification

The crude product is typically obtained as a pale yellow oil or solid and can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) is effective.

-

Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Final Product: The solvent is removed from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.[7] The expected melting point is in the range of 67-71 °C.[7]

Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques. This multi-faceted approach ensures a self-validating system where the collective data provides unambiguous proof of structure.

Spectroscopic Analysis

Summary of Expected Spectroscopic Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.40-7.10 (m, 10H, Ar-H), ~5.10 (s, 2H, OCH₂Ph), ~4.95 (m, 1H, α-CH), ~3.20 (m, 2H, β-CH₂), ~2.80 (s, 3H, N-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~175 (C=O, acid), ~156 (C=O, carbamate), ~137-127 (Ar-C), ~67 (OCH₂Ph), ~60 (α-C), ~35 (β-C), ~32 (N-CH₃) |

| FTIR | Wavenumber (cm⁻¹) | 3300-2500 (br, O-H), ~1740 (C=O, acid), ~1700 (C=O, carbamate), ~1455 (C-H bend), ~1215 (C-N stretch) |

| Mass Spec. | m/z (ESI+) | 314.13 [M+H]⁺, 336.11 [M+Na]⁺ |

Note: NMR chemical shifts are reported for CDCl₃ and can vary slightly based on solvent and concentration.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for confirming the N-methylation. The key diagnostic signal is the appearance of a sharp singlet at approximately 2.80 ppm, integrating to three protons, which corresponds to the newly introduced N-methyl group.[6] The remaining signals for the aromatic, benzylic, and phenylalanine backbone protons should also be present in their expected regions.[8]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will corroborate the ¹H NMR data. A distinct signal around 32 ppm confirms the presence of the N-methyl carbon. The spectrum should also show signals for the two carbonyl carbons (acid and carbamate), the aromatic carbons, and the carbons of the phenylalanine and benzyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.[9][10][11] The spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch (3300-2500 cm⁻¹), and two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (~1740 cm⁻¹) and one for the Cbz carbamate group (~1700 cm⁻¹).[6] The absence of a significant N-H stretching band around 3300 cm⁻¹ further supports successful N-methylation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₈H₁₉NO₄).[7] Using electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ should be observed at m/z 314.13.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[12][13] A reverse-phase method is typically employed.

Sample HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: 30% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 254 nm

-

Injection Volume: 10 µL

A pure sample should yield a single major peak in the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For use in peptide synthesis, a purity of >98% is highly desirable.

Characterization Workflow Diagram

Caption: Validation workflow for this compound.

Conclusion

This guide provides a robust and reliable framework for the synthesis, purification, and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for advanced peptide synthesis and drug discovery programs. The multi-technique characterization workflow ensures the scientific integrity of the final product, providing a self-validating system that confirms both the chemical identity and purity required for subsequent applications.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Cbz-N-methyl-L-phenylalanine price,buy Cbz-N-methyl-L-phenylalanine - chemicalbook [chemicalbook.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. chem.uwec.edu [chem.uwec.edu]

- 10. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. researchgate.net [researchgate.net]

- 13. applications.emro.who.int [applications.emro.who.int]

N-Methylation of Phenylalanine for Peptide Design: A Technical Guide for Advanced Therapeutic Development

Introduction: The Strategic Imperative of N-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high potency and target specificity. However, their progression into viable clinical candidates is often thwarted by inherent pharmacological weaknesses, namely susceptibility to proteolytic degradation and poor membrane permeability. N-methylation, the strategic substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful and versatile tool to overcome these limitations. This seemingly subtle modification can profoundly alter the physicochemical and biological properties of a peptide, offering a rational approach to enhancing its therapeutic potential.

This guide provides an in-depth exploration of the N-methylation of phenylalanine, a frequently incorporated amino acid in bioactive peptides. We will delve into the fundamental principles governing the impact of this modification, provide detailed, field-proven synthetic protocols, and outline robust analytical methodologies for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation as a strategic tool in the design of next-generation peptide therapeutics.

The Physicochemical and Structural Impact of N-Methyl Phenylalanine

The introduction of a methyl group onto the amide nitrogen of a phenylalanine residue instigates a cascade of structural and functional changes that are pivotal for enhancing a peptide's therapeutic profile.

Conformational Control and Pre-organization

N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and consequently reducing the available conformational space. This "conformational constraint" can pre-organize the peptide into a bioactive conformation, which can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding. Furthermore, the presence of the N-methyl group can favor a cis amide bond conformation, a state that is typically energetically unfavorable in unmodified peptides. This shift can be crucial for mimicking protein turns or achieving an optimal orientation for receptor engagement.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding. By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage. This steric hindrance can dramatically extend the in-vivo half-life of peptide therapeutics.

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components. This is achieved through two primary mechanisms:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's overall lipophilicity, favoring its partitioning into and diffusion across the lipid bilayer of cell membranes.

-

Reduced Desolvation Penalty: By eliminating an amide hydrogen bond donor, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules. This lowers the energetic cost of moving the peptide from an aqueous environment into the hydrophobic core of a cell membrane.

Synthetic Methodologies for N-Methylating Phenylalanine

The synthesis of peptides containing N-methyl-phenylalanine can be approached in two primary ways: the incorporation of a pre-synthesized Fmoc-N-methyl-phenylalanine monomer during solid-phase peptide synthesis (SPPS), or the on-resin N-methylation of a phenylalanine residue within a growing peptide chain.

Incorporation of Fmoc-N-Methyl-Phenylalanine Monomers

This is the most direct method and involves using commercially available or custom-synthesized Fmoc-N-Me-Phe-OH. While straightforward, the coupling of N-methylated amino acids presents a significant challenge due to the steric hindrance of the secondary amine.

Causality Behind Experimental Choices: The increased steric bulk of the N-methylated amine slows down the acylation reaction. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary to achieve high coupling efficiencies and avoid the formation of deletion sequences.

| Coupling Reagent | Additive | Key Advantages | Reference(s) |

| HATU | HOAt or DIPEA | Highly effective for sterically hindered couplings. | |

| COMU | None (Oxyma-based) | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. | |

| PyAOP | HOAt | More reactive than HOBt-based reagents. | |

| PyBOP | HOAt | Good for routine couplings, but may be less effective for highly hindered systems. |

On-Resin N-Methylation of Phenylalanine

On-resin N-methylation offers a versatile and cost-effective alternative to using pre-synthesized monomers, allowing for the site-specific modification of virtually any phenylalanine residue in a sequence. Two widely used and robust methods are the Fukuyama-Mitsunobu reaction and direct alkylation.

This robust, two-step methodology is generally applicable to a wide range of amino acids, including sterically hindered ones. It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, followed by methylation via a Mitsunobu reaction.

Experimental Protocol: Optimized On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol is an optimized and time-reduced procedure for the N-methylation of a phenylalanine residue on a solid support.

Materials:

-

Peptide-bound resin (with the N-terminal Fmoc group removed from the phenylalanine to be methylated)

-

N-methylpyrrolidone (NMP)

-

o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

4-dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Diisopropyl azodicarboxylate (DIAD)

-

2-mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in NMP for 30-60 minutes.

-

Sulfonylation (5 minutes):

-

Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.

-

Add the solution to the resin and shake for 5 minutes.

-

Wash the resin thoroughly with NMP and DCM.

-

-

Methylation (10 minutes):

-

Swell the o-NBS-protected peptide-resin in anhydrous THF.

-

Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF.

-

Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10 minutes.

-

Wash the resin with THF, DMF, and DCM.

-

-

o-NBS Deprotection (2 x 5 minutes):

-

Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

-

Add the solution to the resin and shake for 5 minutes.

-

Drain and repeat this step one more time.

-

Wash the resin thoroughly with NMP and DCM and dry under vacuum.

-

Direct alkylation is a more straightforward approach that involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base. However, its efficiency can be influenced by the steric hindrance of the neighboring amino acid residues.

Experimental Protocol: On-Resin Direct N-Methylation

Materials:

-

Peptide-bound resin (with the N-terminal Fmoc group removed from the phenylalanine to be methylated)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tert-butoxide (LiOtBu)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Methyl iodide (CH₃I)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-bound resin in anhydrous THF.

-

Deprotonation: Treat the resin with an excess of LiOtBu in THF. Agitate the resin suspension for approximately 30 minutes.

-

Methylation:

-

Wash the resin with THF to remove excess base.

-

Add a solution of methyl iodide in anhydrous DMSO.

-

Allow the reaction to proceed for 1-2 hours.

-

-

Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides necessitate a multi-faceted analytical approach to ensure their identity, purity, and structural integrity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for both the purification and purity assessment of synthetic peptides.

-

Observation: N-methylated peptides often exhibit peak broadening or the appearance of two distinct peaks on the chromatogram. This is due to the slow interconversion of the cis and trans isomers of the N-methylated amide bond on the HPLC timescale.

-

Self-Validating System: To confirm that the multiple peaks are due to conformers and not impurities, the analysis can be performed at an elevated temperature (e.g., 40-60 °C). The increased thermal energy accelerates the cis/trans isomerization, often causing the peaks to coalesce into a single, sharper peak.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the methyl group (a mass increase of 14.02 Da). High-resolution mass spectrometry (HRMS) provides the most accurate mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for obtaining detailed three-dimensional structural information about N-methylated peptides in solution.

-

1D ¹H NMR: Provides an initial assessment of sample purity and the presence of characteristic signals. The N-methyl group will typically appear as a singlet between 2.5 and 3.5 ppm.

-

2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning all proton resonances and determining the peptide's conformation. ROESY is often preferred over NOESY for N-methylated peptides as it can more reliably distinguish between short and medium-range proton-proton distances, which is critical for defining the peptide's secondary structure.

Applications in Drug Design: A Case for Enhanced Therapeutics

The strategic N-methylation of phenylalanine and other residues has been successfully employed to enhance the therapeutic properties of numerous peptides.

-

Improved Oral Bioavailability: A tri-N-methylated analog of a somatostatin analog, the Veber-Hirschmann peptide, demonstrated a remarkable 10% oral bioavailability.

-

Increased Proteolytic Resistance: N-methyl scanning mutagenesis of a G-protein-binding peptide showed that methylation at specific positions could increase its half-life in the presence of trypsin by over 1000-fold.

-

Modulation of Receptor Affinity: N-methylation can either increase or decrease receptor binding affinity depending on the conformational changes it induces. In some instances, it has been shown to convert a receptor agonist into an antagonist.

Conclusion

N-methylation of phenylalanine is a potent and strategically invaluable tool in the arsenal of the modern peptide chemist. By understanding the profound impact of this modification on a peptide's physicochemical properties and by employing robust synthetic and analytical methodologies, researchers can rationally design and develop peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of N-methylation in the pursuit of novel and effective drugs.

An In-depth Technical Guide to the Solubility and Stability of Cbz-N-methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Cbz-N-methyl-DL-phenylalanine in Modern Synthesis

This compound, a carbobenzyloxy-protected N-methylated amino acid, represents a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. The incorporation of an N-methyl group into the peptide backbone is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation, thereby fine-tuning the biological activity of peptides. The carbobenzyloxy (Cbz) protecting group, in turn, offers robust protection of the amino functionality during synthetic manipulations and can be selectively removed under specific conditions.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in research and development. These physicochemical properties directly impact reaction kinetics, purification efficiency, formulation development, and the overall integrity of the final product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Part 1: Solubility Profile of this compound

The solubility of a synthetic building block is a critical parameter that dictates its handling, reaction conditions, and purification strategies. While specific quantitative solubility data for the racemic DL-form of Cbz-N-methyl-phenylalanine is not extensively documented in publicly available literature, a qualitative understanding can be derived from data on related compounds and general principles of physical organic chemistry.

Qualitative Solubility Assessment:

This compound is a lipophilic molecule due to the presence of the benzyl and phenyl groups. Consequently, it exhibits good solubility in a range of common organic solvents and is sparingly soluble in aqueous solutions.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Freely Soluble | These solvents can effectively solvate the polar carbamate group and the nonpolar aromatic rings. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Freely Soluble | The nonpolar nature of these solvents is well-suited to the hydrophobic character of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | Offers a balance of polarity to dissolve the compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Soluble | The polarity of the hydroxyl group can interact with the carbamate, but the overall solubility is influenced by the hydrophobic moieties. |

| Aqueous | Water, Aqueous Buffers | Sparingly to Insoluble | The large nonpolar surface area of the molecule limits its interaction with the highly polar water molecules.[1] |

Experimental Protocol for Quantitative Solubility Determination:

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This protocol is designed as a self-validating system, ensuring the accuracy and reproducibility of the results.

Methodology: Isothermal Shake-Flask Method

This method is considered the gold standard for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Interpretation:

-

Calculate the solubility in mg/mL or mol/L by back-calculating from the dilution factor.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for accurate and reproducible results.

-

Equilibrium: The shake-flask method allows for the establishment of a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Filtration: This step is essential to ensure that only the dissolved solute is being measured, preventing artificially high solubility values from suspended particles.

-

Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and linearity of the concentration measurement.

Diagram 1: Workflow for Quantitative Solubility Determination

References

An In-depth Technical Guide to N-methylated Amino Acids in Peptide Research

Executive Summary

In the landscape of modern therapeutics, peptides represent a class of highly selective and potent drug candidates. However, their translation into viable drugs is often hampered by inherent pharmacokinetic limitations, such as poor metabolic stability and low cell permeability[1]. Among the chemical modification strategies employed to surmount these obstacles, N-methylation of the peptide backbone has emerged as a powerful and versatile tool[1]. This modification, involving the substitution of an amide proton with a methyl group, profoundly alters a peptide's physicochemical properties, including its conformational flexibility, hydrogen-bonding capacity, and susceptibility to enzymatic degradation[1][2]. These molecular changes can lead to significant enhancements in pharmacokinetic profiles, such as improved stability, increased membrane permeability, and the potential for oral bioavailability[1][3]. This guide provides a comprehensive exploration of the core principles of N-methylation, its impact on peptide properties, detailed experimental protocols for its implementation, and its successful application in drug design, offering a vital resource for researchers, scientists, and drug development professionals.

The Strategic Value of N-Methylation in Peptide Drug Discovery

The strategic incorporation of N-methylated amino acids into a peptide sequence is a deliberate decision aimed at enhancing its drug-like properties. The addition of a methyl group to the amide nitrogen of the peptide backbone introduces significant steric hindrance and conformational constraints, which directly influence the peptide's stability, solubility, and interaction with its biological environment[2]. This seemingly minor modification can be the key to transforming a promising but fragile peptide into a robust therapeutic candidate. The decision to employ N-methylation is typically driven by the primary goal of enhancing resistance to enzymatic degradation or improving passive diffusion across hydrophobic barriers like the cell membrane or the blood-brain barrier[2][4].

The core advantages conferred by N-methylation can be summarized as follows:

-

Enhanced Metabolic Stability: The steric bulk of the N-methyl group shields the adjacent amide bond from the action of proteolytic enzymes, thereby increasing the peptide's half-life in biological fluids[1].

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation reduces the peptide's overall hydrogen-bonding capacity. This change facilitates the desolvation process required for a molecule to cross lipid membranes, potentially leading to improved cell permeability and, in some cases, oral bioavailability[1][2].

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can help to pre-organize the peptide into its bioactive conformation. This can lead to enhanced binding affinity and selectivity for its target receptor[1].

However, the benefits of N-methylation must be weighed against its challenges, which include significant synthetic complexity and the potential for undesirable changes in solubility or biological activity[2].

The Physicochemical Impact of N-Methylation on Peptides

Conformational Control and Pre-organization

The introduction of an N-methyl group restricts the rotation around the Cα-C' and N-Cα bonds of the peptide backbone, effectively reducing the available conformational space[2]. This steric hindrance can stabilize specific secondary structures, such as β-turns, and can also influence the cis/trans isomerization of the amide bond[5][6]. In some cases, N-methylated amino acids can even act as substitutes for proline in inducing specific turn structures, while retaining the side-chain functionality that may be crucial for receptor binding[5]. This conformational pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity[1][7].

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the dramatic improvement in resistance to proteolytic degradation[1][8]. Proteases recognize and cleave specific peptide bonds, and the presence of the bulky N-methyl group sterically hinders the approach of these enzymes, effectively protecting the peptide from hydrolysis[9]. This increased stability translates to a longer in vivo half-life, which can allow for less frequent dosing and improved patient compliance.

Improved Membrane Permeability and Oral Bioavailability

The journey of a peptide drug to its target often involves crossing cellular membranes, a significant hurdle for polar, hydrogen-bond-rich molecules. N-methylation aids in this process by removing an amide proton, a key hydrogen bond donor[2]. This modification increases the lipophilicity of the peptide, making it more energetically favorable for the molecule to partition from the aqueous environment into the hydrophobic lipid bilayer of the cell membrane[1][2][10]. This enhanced membrane permeability is a critical factor in improving the oral bioavailability of peptide therapeutics[1][7].

Modulation of Solubility and Lipophilicity

While N-methylation generally increases lipophilicity, its effect on aqueous solubility can be more complex. The removal of a hydrogen bond donor can decrease solubility in aqueous solutions. However, studies have also shown that N-methylation can, in some contexts, lead to an increase in aqueous solubility, possibly due to changes in the overall conformation and solvation properties of the peptide[10]. Therefore, the impact on solubility must be evaluated on a case-by-case basis.

Synthetic Strategies for N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step[11][12]. There are two main approaches to incorporating N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS).

Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers

The most direct method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks, which are protected with the fluorenylmethyloxycarbonyl (Fmoc) group[1][11]. This approach is straightforward but can be expensive, and the variety of commercially available N-methylated amino acids is limited[11].

On-Resin N-Methylation Strategies

A more versatile and cost-effective approach is the site-specific methylation of a peptide backbone amide directly on the solid support[11]. This allows for the N-methylation of virtually any amino acid within a sequence.

A widely used and efficient on-resin method is the three-step procedure developed by Miller and Scanlan[13]. This method involves:

-

Sulfonylation: The free N-terminal amine of the resin-bound peptide is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Methylation: The resulting sulfonamide is then methylated under Mitsunobu conditions or using other alkylating agents like dimethyl sulfate[13][14].

-

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.

This method is compatible with Fmoc-based SPPS and allows for the site-selective N-methylation at any position in a peptide[13].

Overcoming Synthetic Challenges: A Practical Guide

The coupling of an amino acid to a sterically hindered N-methylated amine is the most challenging step in the synthesis of N-methylated peptides and often results in low yields[2][4][12]. To overcome this, highly efficient coupling reagents are required. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be effective for these difficult couplings[4]. Microwave-assisted coupling can also be beneficial in driving these reactions to completion[11][15].

Several side reactions can occur during the synthesis of N-methylated peptides, particularly during the trifluoroacetic acid (TFA)-mediated cleavage from the resin. These can include fragmentation between consecutive N-methylated residues and the formation of diketopiperazines[4][16]. The duration of the cleavage step can significantly impact the outcome, and optimization is often necessary[4]. When an acetylated N-methylamino acid is at the N-terminus, loss of the Ac-N-methylamino acid can occur during cleavage[4][16].

Experimental Protocols

Protocol 1: On-Resin N-Methylation via the Miller Method

This protocol describes the site-selective N-methylation of a peptide on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2-Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

-

Sulfonylation: Swell the resin in dichloromethane (DCM). Add a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in DCM. Agitate for 1-2 hours. Wash with DCM and DMF.

-

Methylation: Swell the resin in THF. Add PPh₃ (5 eq) and MeOH (10 eq) in THF. Cool the mixture to 0°C. Add DIAD (5 eq) dropwise. Allow the reaction to proceed for 1-2 hours at room temperature. Wash with THF and DMF.

-

Desulfonylation: Swell the resin in DMF. Add a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF. Agitate for 30 minutes. Repeat this step once more. Wash thoroughly with DMF.

-

The resin now contains the peptide with an N-methylated N-terminus, ready for the next coupling step.

Protocol 2: Coupling of a Subsequent Amino Acid to an N-Methylated Residue

This protocol outlines the coupling of an Fmoc-protected amino acid to a sterically hindered N-methylated N-terminus.

Materials:

-

N-methylated peptide-resin

-

Fmoc-amino acid (5 eq)

-

PyAOP or HATU (5 eq)

-

DIPEA (10 eq)

-

DMF or N-methylpyrrolidone (NMP)

Procedure:

-

Activation: In a separate vessel, dissolve the Fmoc-amino acid, PyAOP (or HATU), and DIPEA in DMF. Allow the activation to proceed for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the N-methylated peptide-resin. Agitate for 2-4 hours. Microwave irradiation (if available) can be used to enhance coupling efficiency.

-

Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test or the bromophenol blue test. A negative result (yellow beads for bromophenol blue) indicates complete coupling[12].

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides necessitate specific considerations during their analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of synthetic peptides[17]. N-methylated peptides often exhibit peak broadening or the appearance of multiple peaks in their HPLC chromatograms[4][16][17]. This phenomenon is due to the slow interconversion of cis and trans isomers of the N-methylated amide bond[17]. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformer peaks into a single, sharper peak[17].

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight[17]. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. During tandem MS (MS/MS) for sequencing, the fragmentation patterns of N-methylated peptides can differ from their non-methylated counterparts. The N-methylated residue can often be identified by a prominent N-methylimmonium ion peak[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed three-dimensional structural information about peptides in solution[17][18]. For N-methylated peptides, NMR is crucial for:

-

Confirming N-methylation: The N-methyl group gives a characteristic singlet signal in the 1D ¹H NMR spectrum, typically between 2.5 and 3.5 ppm[17].

-

Determining Conformation: 2D NMR techniques, such as TOCSY and ROESY, are used to assign proton resonances and determine through-space correlations, which are then used to calculate the three-dimensional structure[18]. ROESY is often preferred over NOESY for N-methylated peptides to distinguish between short and medium-range proton-proton distances[18].

-

Analyzing Cis/Trans Isomerism: The presence of both cis and trans isomers can be directly observed and quantified by NMR.

Visualizations and Data

Workflow for Synthesis and Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis with Cbz-N-methyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, cell permeability, and conformational control.[1] However, their synthesis presents unique challenges, primarily due to steric hindrance which can impede coupling reactions.[2][3] This document provides a detailed protocol and technical guidance for the solid-phase peptide synthesis (SPPS) of peptides containing Cbz-N-methyl-DL-phenylalanine. We will address the strategic use of the carboxybenzyl (Cbz) protecting group, methods to overcome coupling difficulties associated with the N-methyl group, and the purification of the resulting diastereomeric peptides.

Introduction: The Rationale for N-Methylation and the Cbz Group in Peptide Synthesis

N-methylation of the peptide backbone introduces a conformational constraint by restricting rotation around the C-N bond, which can lock the peptide into a bioactive conformation. Furthermore, the absence of the amide proton can prevent enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[1]

The use of this compound introduces two specific considerations:

-

The Cbz Protecting Group: The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was the first widely used Nα-protecting group in peptide synthesis.[4][5] While less common in modern Fmoc-based SPPS, it remains a valuable tool, particularly for N-terminal modifications, due to its stability under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[6]

-

DL-Racemic Mixture: The use of a DL-racemic mixture of N-methyl-phenylalanine will result in the synthesis of two diastereomeric peptides. These diastereomers will have different three-dimensional structures and may exhibit distinct biological activities and physicochemical properties, necessitating their separation and individual characterization.[7]

This guide will focus on a strategy where this compound is coupled as the final, N-terminal residue. This approach circumvents the need for on-resin Cbz deprotection, as the protecting group can be retained in the final peptide or removed post-cleavage if desired.

Experimental Workflow Overview

The overall process for synthesizing a peptide with an N-terminal this compound is outlined below. This workflow assumes a standard Fmoc/tBu solid-phase synthesis strategy.

Caption: Workflow for SPPS with N-terminal this compound.

Materials and Reagents

| Item | Specification | Purpose |

| Resin | Rink Amide or Wang Resin | Solid support for peptide synthesis |

| Amino Acids | Fmoc-protected with acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) | Building blocks for the peptide chain |

| N-terminal Amino Acid | This compound | Final amino acid to be coupled |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA) | Resin swelling, washing, and reaction media |

| Coupling Reagents | HATU, HBTU, or PyBOP | Activation of carboxylic acids for amide bond formation |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water | Cleavage of the peptide from the resin and removal of side-chain protecting groups |

| Purification | Acetonitrile (ACN), HPLC-grade water | Mobile phases for RP-HPLC |

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for elongating the peptide chain before the final coupling of this compound.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.[8][9]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Repeat Cycles: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Coupling of this compound

The coupling of N-methylated amino acids is often challenging due to steric hindrance.[2][3] Therefore, a more potent coupling reagent and potentially longer reaction times are recommended.

-

Final Fmoc Deprotection: After coupling the penultimate amino acid, perform the final Fmoc deprotection as described in Protocol 1, step 2.

-

Washing: Thoroughly wash the resin as described in Protocol 1, step 3.

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents) in DMF.

-

Add a highly efficient coupling reagent such as HATU (3-5 equivalents) or PyAOP (3-5 equivalents).[6][7] Standard reagents like HBTU can be less effective for N-methylated residues.[7]

-

Add DIEA (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 10-15 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 4-12 hours. The extended reaction time helps to drive the sterically hindered coupling to completion.

-

-

Monitoring and Washing:

-

After the coupling, perform a bromophenol blue test to check for unreacted amines. N-methylated amines do not react with ninhydrin, so the Kaiser test is not suitable.[7]

-

If the coupling is incomplete, a second coupling may be necessary.

-

Once complete, wash the resin extensively with DMF and DCM, and finally with methanol to shrink the resin. Dry the peptide-resin under vacuum.[10]

-

Protocol 3: Cleavage and Global Deprotection

The final step is to cleave the peptide from the solid support and remove the side-chain protecting groups. The N-terminal Cbz group will remain intact under these conditions.

-

Prepare Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 95% TFA, 2.5% TIS, and 2.5% water.[10]

-

TFA: Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

TIS and Water: Act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and dissolved protecting group byproducts.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis of Diastereomers

The crude product will be a mixture of two diastereomeric peptides. These can be separated and purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][11][12]

Caption: Purification workflow for separating diastereomeric peptides.

Protocol 4: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of ACN or DMF, and dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).

-

Method Development (Analytical Scale):

-

Use an analytical C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[11]

-

Develop a gradient elution method to achieve baseline separation of the two diastereomer peaks. Diastereomers often have slightly different retention times due to differences in their overall hydrophobicity and secondary structure.[12]

-

-

Preparative Purification:

-

Scale up the optimized analytical method to a preparative C18 column.

-

Inject the crude peptide solution and run the gradient.

-

Collect fractions corresponding to the two separated diastereomer peaks.

-

-

Analysis and Lyophilization:

-

Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Pool the pure fractions for each diastereomer separately.

-

Lyophilize the pooled fractions to obtain the purified peptides as white, fluffy powders.[13]

-

Causality and Trustworthiness in the Protocol

-

Choice of Coupling Reagent: The use of HATU or PyAOP is critical for coupling the sterically hindered this compound. These reagents form highly reactive activated esters that can overcome the lower nucleophilicity of the secondary amine, ensuring a high coupling efficiency and minimizing the formation of deletion sequences.[6][7]

-

Orthogonal Protection Strategy: The Fmoc/tBu strategy is orthogonal to the N-terminal Cbz group.[3] The Cbz group is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of side-chain deprotection and cleavage (TFA). This ensures the integrity of the N-terminal protection throughout the synthesis.

-

Diastereomer Separation: The ability to separate the diastereomers via RP-HPLC is based on the principle that even a single stereocenter change can alter the peptide's conformation and interaction with the stationary phase.[12] This allows for the isolation of stereochemically pure peptides, which is essential for accurate structure-activity relationship studies.

-

Self-Validation: Each stage of this protocol includes a validation step. Coupling reactions are monitored (Kaiser or bromophenol blue test), and the purity of the final products is rigorously assessed by HPLC and mass spectrometry. This ensures the identity and quality of the synthesized peptides.

Conclusion

The solid-phase synthesis of peptides containing this compound is a feasible yet challenging endeavor. By employing a strategic approach that involves coupling the modified amino acid at the N-terminus, using potent coupling reagents to overcome steric hindrance, and implementing a robust purification protocol to separate the resulting diastereomers, researchers can successfully synthesize these valuable molecules. The methods outlined in this guide provide a comprehensive framework for navigating the complexities of N-methylated peptide synthesis and contribute to the development of novel peptide-based therapeutics.

References

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

Introduction: The Significance of N-Methylation in Peptide Therapeutics

An In-Depth Guide to the Solution-Phase Peptide Coupling of Cbz-N-methyl-DL-phenylalanine

N-methylated amino acids are crucial building blocks in modern drug discovery, imparting valuable pharmacokinetic properties to peptide-based therapeutics. The substitution of a backbone amide proton with a methyl group can significantly enhance metabolic stability by shielding the peptide bond from enzymatic degradation, improve membrane permeability, and increase oral bioavailability.[1][2][3] Furthermore, N-methylation introduces conformational constraints that can lock a peptide into its bioactive conformation, thereby fine-tuning receptor binding affinity and selectivity.[4]

However, the very feature that confers these advantages—the N-methyl group—also presents a significant synthetic challenge. The secondary amine of an N-methylated amino acid is a less potent nucleophile and is sterically hindered, which can dramatically slow down the rate of peptide bond formation.[5] This is particularly problematic in solution-phase synthesis, where driving reactions to completion is paramount for yield and purity.

This application note provides a comprehensive technical guide to the solution-phase coupling of N-(benzyloxycarbonyl)-N-methyl-DL-phenylalanine (this compound). We will explore the mechanistic rationale behind reagent selection, present a detailed, validated protocol using a classic carbodiimide-mediated approach, and discuss essential work-up, purification, and characterization techniques.

The Challenge: Steric Hindrance in N-Methyl Amino Acid Coupling

The primary obstacle in coupling an incoming amino acid to an N-methylated residue is steric hindrance. The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, impeding the formation of the tetrahedral intermediate required for amide bond formation.[5] This steric clash leads to several undesirable outcomes:

-

Slow Reaction Kinetics: Coupling reactions can be sluggish, often requiring extended reaction times or elevated temperatures.

-

Incomplete Reactions: The reaction may stall, leading to low yields of the desired peptide and complicating purification.

-

Side Reactions: Under harsh conditions required to force the coupling, the risk of side reactions, such as racemization of the activated amino acid, increases.[6]

To overcome these challenges, the choice of coupling reagent is the most critical factor. While standard reagents like HBTU can be less effective, more potent activating agents are required to ensure efficient acylation of the sterically encumbered secondary amine.[5][7]

Selecting the Right Coupling Strategy

Several classes of coupling reagents are effective for N-methylated systems.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC | Inexpensive; DCU byproduct of DCC is insoluble in most organic solvents, simplifying removal in solution-phase.[6][8] | Prone to racemization without additives; O→N acyl migration can form an unreactive N-acylurea byproduct.[9][10] |

| Aminium/Uronium | HATU, HBTU | High reactivity and fast kinetics; low racemization, especially with HATU.[8][11] | Byproducts are soluble, requiring chromatographic purification. HATU is more expensive.[4] |

| Phosphonium | PyBOP, PyAOP, PyBroP | Very high efficiency, especially for hindered couplings like N-Me to N-Me amino acids.[7][12] | Can be more expensive; byproducts are soluble. |

For this guide, we will detail a protocol using Dicyclohexylcarbodiimide (DCC) in conjunction with 1-Hydroxybenzotriazole (HOBt) . This classic combination is highly illustrative for solution-phase synthesis due to a key practical advantage: the dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture and can be removed by simple filtration.[6][13] The addition of HOBt is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable HOBt-active ester. This strategy significantly suppresses racemization and minimizes the formation of the N-acylurea side product.[9][10]

Mechanism of DCC/HOBt Mediated Coupling

The coupling proceeds through a well-established mechanism that underscores the importance of the HOBt additive.

Caption: DCC/HOBt peptide coupling mechanism.

Experimental Protocol: Coupling of this compound with an Amino Ester

This protocol describes the coupling of this compound with a generic amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) as a representative example.

Materials and Reagents

| Reagent | M.W. | Equivalents | Amount (10 mmol scale) |

| This compound | 313.35 | 1.0 | 3.13 g |

| Amino Acid Methyl Ester HCl | Varies | 1.0 | Varies |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 g |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.0 | 1.35 g |

| N-Methylmorpholine (NMM) | 101.15 | 1.0 | 1.1 mL |

| Dichloromethane (DCM), anhydrous | - | - | ~100 mL |

| Ethyl Acetate (EtOAc) | - | - | For work-up |

| 1 M HCl (aq) | - | - | For work-up |

| Saturated NaHCO₃ (aq) | - | - | For work-up |

| Saturated NaCl (Brine) | - | - | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Step-by-Step Methodology

Caption: General workflow for solution-phase peptide coupling.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and HOBt (1.0 eq). Add anhydrous Dichloromethane (DCM) to dissolve the solids (approx. 5-10 mL per gram of the limiting reagent).

-

Causality: HOBt is added at the start to be readily available to trap the O-acylisourea intermediate as soon as it forms, preventing side reactions.[9]

-

-

Cooling and Neutralization: Cool the flask in an ice-water bath to 0°C. Once cooled, add N-Methylmorpholine (NMM) (1.0 eq) dropwise while stirring. Stir for 10-15 minutes.

-

Activation and Coupling: Separately, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) should begin to form.

-

Causality: A slight excess of DCC is used to ensure complete activation of the carboxylic acid.[6] Slow, dropwise addition at 0°C helps control the exothermic activation reaction and further mitigates side reactions.

-

-

Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the mixture stir at room temperature overnight (12-18 hours).

-

Causality: The initial period at 0°C favors controlled activation, while the extended time at room temperature is necessary to allow the sterically hindered coupling to proceed to completion.

-

-

Work-up: DCU Removal: After the reaction is complete (monitor by TLC), cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Remove the solid DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.

-

Causality: The low solubility of DCU in common organic solvents is a key advantage of using DCC in solution-phase synthesis, as it allows for non-chromatographic removal of the primary reagent byproduct.[13]

-

-

Work-up: Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2x) - to remove any unreacted NMM and residual DCC.

-

Saturated NaHCO₃ (2x) - to remove unreacted HOBt and the starting carboxylic acid.

-

Saturated NaCl (Brine) (1x) - to break any emulsions and begin drying the organic layer.

-

Causality: This washing sequence systematically removes water-soluble impurities and unreacted starting materials, simplifying the final purification step.[15]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude peptide.